

Using rubusoside to improve oral bioavailability of pharmaceuticals.

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Compound of Interest

Compound Name: *Rubusoside*

Cat. No.: *B1680263*

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Application Notes: Enhancing Oral Bioavailability with Rubusoside

Introduction

A significant challenge in pharmaceutical development is the poor oral bioavailability of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), drugs with low aqueous solubility (BCS Class II and IV) often exhibit poor and variable absorption after oral administration, limiting their therapeutic efficacy. **Rubusoside**, a natural diterpene glycoside extracted from the leaves of the Chinese sweet tea plant (*Rubus suavissimus*), has emerged as a promising excipient to overcome these challenges. Primarily known as a natural, non-caloric sweetener, **rubusoside**'s unique molecular structure allows it to act as a powerful solubilizing agent and formulation stabilizer, significantly improving the oral bioavailability of poorly soluble drugs.^{[1][2][3]}

Mechanism of Action

The primary mechanism by which **rubusoside** enhances oral bioavailability is through the dramatic improvement of drug solubility and dissolution rate in the gastrointestinal tract.

- **Nano-micelle Formation:** **Rubusoside** molecules can self-assemble in aqueous solutions to form nano-sized micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble (lipophilic) drug molecules can be encapsulated within the hydrophobic core,

creating a stable, water-soluble drug-**rubusoside** complex.[4] This formulation effectively increases the concentration of the drug that can be maintained in solution in the gut, creating a "supersaturated" state that enhances the driving force for absorption across the intestinal epithelium.[5][6]

- **Nanocrystal Stabilization:** **Rubusoside** can also function as an effective stabilizer for drug nanocrystals.[7] By adsorbing to the surface of nanocrystals, it prevents their aggregation and agglomeration, maintaining a small particle size and large surface area, which leads to a higher dissolution rate as described by the Noyes-Whitney equation.
- **Enhanced Permeability (Formulation-Dependent):** Beyond solubility, **rubusoside**-based nano-micelle formulations have been shown to improve the permeability of drugs across intestinal cell monolayers.[5][8] For drugs that are substrates of efflux pumps like P-glycoprotein (P-gp), encapsulation within a nano-micelle may "disguise" the drug, allowing it to partially evade efflux and thereby increase its absorptive transport.[5] However, it is important to note that direct, potent inhibition of P-gp or metabolic enzymes like CYP3A4 by **rubusoside** itself is not well-documented. Therefore, for drugs that are strong substrates for these proteins, co-formulation with a dedicated inhibitor may still be necessary to achieve optimal bioavailability.[5][9]

Data Presentation

Table 1: Solubility Enhancement of Various APIs with Rubusoside

Active Pharmaceutical Ingredient (API)	Formulation Details	Solubility Increase	Reference
Paclitaxel	Nano-micelles formed in water with rubusoside.	Reached a supersaturated concentration of 6 mg/mL, a 60,000-fold increase over its intrinsic saturation of 0.1 µg/mL.	[5][6]
Liquiritin	10% (w/v) aqueous rubusoside solution.	Increased from 0.98 mg/mL to 4.70 mg/mL (a ~4.8-fold increase).	[1]
Teniposide	10% (w/v) aqueous rubusoside solution.	Increased from effectively 0 mg/mL to 3.42 mg/mL.	[1]
Apigenin	Nanocrystalline solid dispersion stabilized with 20% rubusoside.	Showed a significantly higher in vitro dissolution rate compared to the pure drug.	[7]

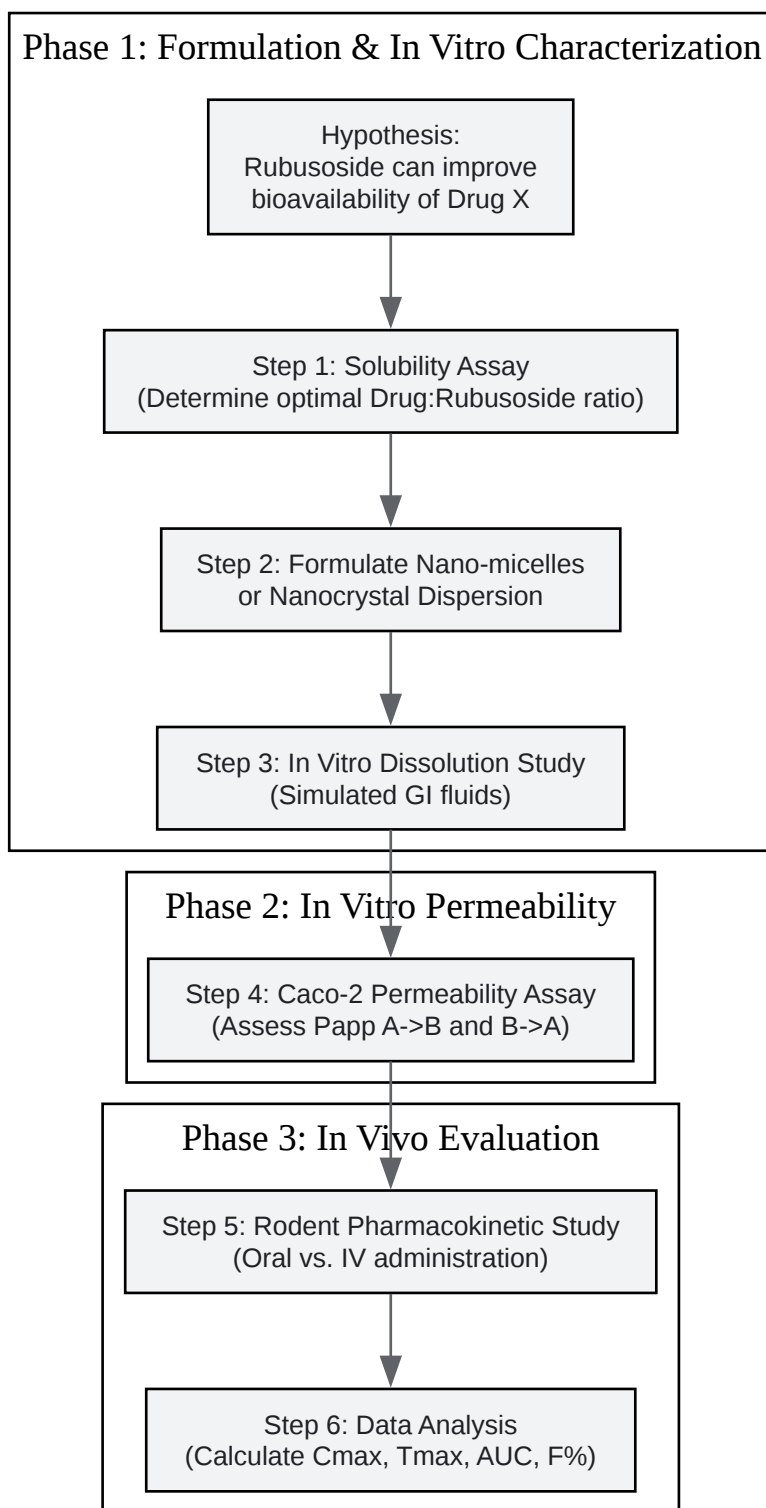
Table 2: Pharmacokinetic Parameters of Paclitaxel Formulations in Sprague Dawley Rats

This table summarizes the in vivo performance of a paclitaxel-**rubusoside** nano-micelle formulation (Nano-PTX) compared to the commercial formulation, Taxol®.

Parameter	Nano-PTX (Oral)	Taxol® (Oral)	Improvement with Nano-PTX	Reference
Cmax (Max. Concentration)	Increased by 1.5-fold	Baseline	↑	[5][9]
Tmax (Time to Max. Conc.)	0.8 hours	1.7 hours	Shortened	[5][9]
Relative Oral Bioavailability	188%	100%	Increased by 88%	[5][6][9]
Absolute Oral Bioavailability	1.7%	1.3%	↑	[5][9]

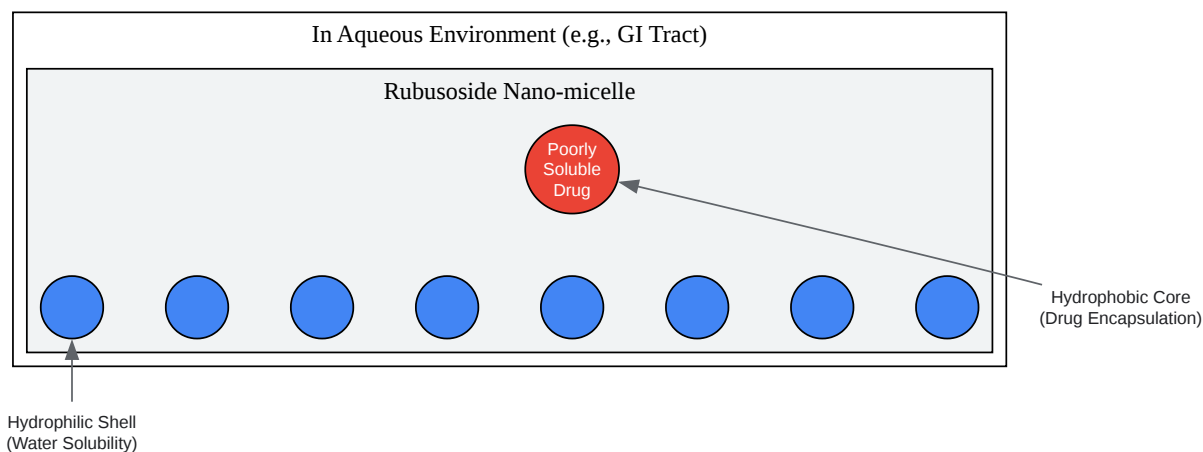
Note: While relative bioavailability was significantly improved, the low absolute bioavailability suggests that first-pass metabolism and/or P-gp efflux still limit overall absorption, indicating areas for further formulation optimization.[5][9]

Visualizations



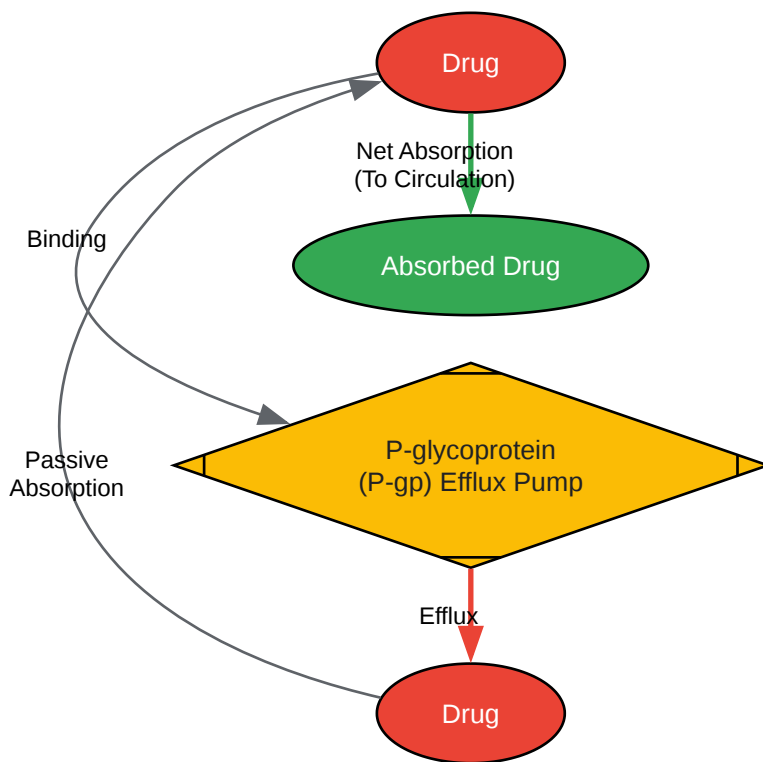
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Caption: Workflow for evaluating **rubusoside** as a bioavailability enhancer.



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Caption: Rubusoside forming a nano-micelle to solubilize a hydrophobic drug.



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